molecular formula C9H18O2Si B11758531 2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine

2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine

Cat. No.: B11758531
M. Wt: 186.32 g/mol
InChI Key: VEPWFNJDVWARGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine is a unique organosilicon compound characterized by its distinctive structure, which includes a dioxasilocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine typically involves the reaction of diethylsilane with appropriate diols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxasilocine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and real-time monitoring can help in maintaining the desired reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives.

Scientific Research Applications

2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.

    Industry: Used in the production of specialty polymers and as a component in high-performance coatings.

Mechanism of Action

The mechanism by which 2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-based structure allows it to engage in unique binding interactions, which can modulate biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Tetralin: A hydrocarbon with a similar tetrahydro structure but lacks the silicon and oxygen atoms.

    Siloxanes: Compounds containing silicon-oxygen bonds, similar to the dioxasilocine ring.

    Organosilanes: Compounds with silicon-carbon bonds, sharing some reactivity with 2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine.

Uniqueness

This compound is unique due to its dioxasilocine ring, which imparts distinct chemical and physical properties. This structure allows for specific interactions and reactivity that are not observed in other similar compounds.

Properties

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

IUPAC Name

2,2-diethyl-5,8-dihydro-4H-1,3,2-dioxasilocine

InChI

InChI=1S/C9H18O2Si/c1-3-12(4-2)10-8-6-5-7-9-11-12/h5-6H,3-4,7-9H2,1-2H3

InChI Key

VEPWFNJDVWARGY-UHFFFAOYSA-N

Canonical SMILES

CC[Si]1(OCCC=CCO1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.